![molecular formula C11H10N2O3S B184949 (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 73855-61-5](/img/structure/B184949.png)
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as HATU, is a commonly used coupling reagent in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and ease of use. HATU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one activates carboxylic acids by forming an O-acylisourea intermediate. The intermediate then reacts with an amine to form an amide bond. This compound is highly efficient in activating carboxylic acids due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic reagent that is safe to handle.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several advantages over other coupling reagents. It is highly efficient, easy to use, and produces high yields of pure products. This compound is also less toxic than other coupling reagents, making it safer to handle. However, this compound has some limitations. It is not suitable for the synthesis of peptides containing cysteine or histidine residues. This compound can also react with water to form impurities, resulting in lower yields and purity.
Orientations Futures
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has great potential for future research. One area of research could be the development of new coupling reagents that are more efficient and have fewer limitations. Another area of research could be the use of this compound in the synthesis of complex peptides and proteins. This compound could also be used in the synthesis of peptide-based drugs and therapeutics. Overall, this compound is a valuable coupling reagent with many potential applications in scientific research.
Méthodes De Synthèse
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is synthesized by reacting 2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) in the presence of a base such as triethylamine. The reaction yields this compound in high purity and yield.
Applications De Recherche Scientifique
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptide nucleic acids. This compound has also been used in the synthesis of proteins and glycopeptides.
Propriétés
Numéro CAS |
73855-61-5 |
|---|---|
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
(2E,5E)-2-hydroxyimino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ |
Clé InChI |
YBNAOFICFVJVBL-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NO |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



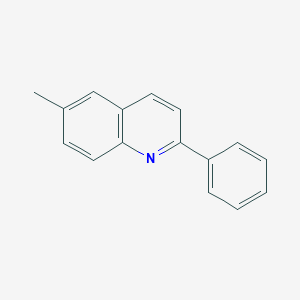
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
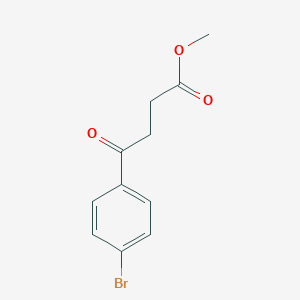
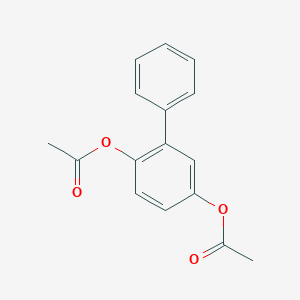
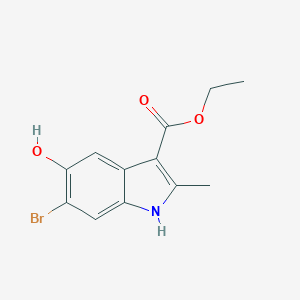

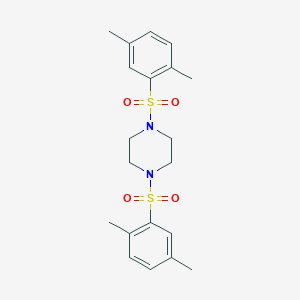




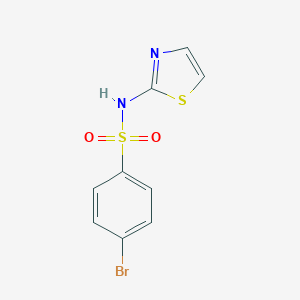
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)